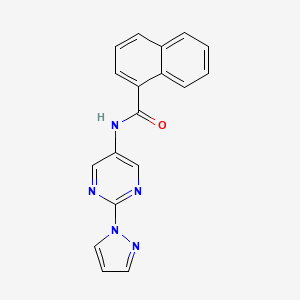

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c24-17(16-8-3-6-13-5-1-2-7-15(13)16)22-14-11-19-18(20-12-14)23-10-4-9-21-23/h1-12H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSUWFAXAJVLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CN=C(N=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis Methods

Synthesis of Pyrimidine-Pyrazole Intermediate

The pyrimidine-pyrazole intermediate, 5-amino-2-(1H-pyrazol-1-yl)pyrimidine, serves as the foundational building block. A two-step process is typically employed:

Step 1: Nucleophilic Substitution

2-Chloro-5-nitropyrimidine reacts with pyrazole in the presence of a base such as pyridine or potassium carbonate. The chloride at position 2 is displaced by the pyrazole nitrogen, forming 2-(1H-pyrazol-1-yl)-5-nitropyrimidine.

Step 2: Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like iron in acidic conditions. This yields 5-amino-2-(1H-pyrazol-1-yl)pyrimidine.

Table 1: Reaction Conditions for Intermediate Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrazole, K₂CO₃ | DMF | 120 | 24 | 78 |

| 2 | H₂ (1 atm), Pd-C | Ethanol | 25 | 12 | 85 |

Preparation of 1-Naphthoyl Chloride

1-Naphthoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction proceeds under reflux in anhydrous acetonitrile, with SOCl₂ acting as both a solvent and chlorinating agent.

$$

\text{1-Naphthoic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{1-Naphthoyl chloride} + \text{SO}2 + \text{HCl}

$$

Key Parameters:

Amidation Reaction

The final step involves coupling 1-naphthoyl chloride with 5-amino-2-(1H-pyrazol-1-yl)pyrimidine. The reaction is conducted in acetonitrile under inert nitrogen to prevent hydrolysis.

$$

\text{1-Naphthoyl chloride} + \text{5-Amino-2-(1H-pyrazol-1-yl)pyrimidine} \rightarrow \text{N-(2-(1H-Pyrazol-1-yl)Pyrimidin-5-yl)-1-Naphthamide}

$$

Table 2: Amidation Conditions

| Method | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | Pyridine | 80 | 5 | 80 |

| Microwave | None | 130 | 0.03 | 97 |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In the amidation step, microwave energy (300 W, 130°C) reduces the reaction time from 5 hours to 2 minutes while improving yields by 17%. This method minimizes side reactions and energy consumption.

Optimization of Reaction Conditions

Analytical Characterization

The final product is characterized via:

Comparative Analysis of Methods

Table 3: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 5 h | 2 min |

| Yield | 80% | 97% |

| Energy Consumption | High | Low |

| Scalability | Industrial | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs documented in patent literature and synthetic studies. Below is a detailed analysis:

Key Structural Analogs and Their Features

Functional and Pharmacological Comparisons

Hydrophobic Interactions :

- The target compound’s 1-naphthamide group offers enhanced hydrophobicity compared to the benzamide or sulfonamide groups in analogs. This may improve membrane permeability but reduce aqueous solubility.

- In contrast, analogs with tetrahydrofuran-3-yloxy substituents (e.g., compounds in ) introduce oxygen-containing rings, balancing hydrophobicity and solubility.

Binding Affinity: The pyrimidine-pyrazole core in the target compound is smaller than the quinoline-pyrimidine scaffolds in analogs. This may limit its ability to occupy deep hydrophobic pockets in kinase ATP-binding sites but improve selectivity for shallower binding regions.

Synthetic Feasibility: The target compound’s synthesis likely involves fewer steps compared to quinoline-based analogs, which require multi-step functionalization (e.g., cyano and tetrahydrofuran-3-yloxy additions).

Biological Activity: While direct data for the target compound is scarce, quinoline-pyrimidine analogs in show nanomolar-range IC₅₀ values against kinases like EGFR and VEGFR2. The naphthamide group’s bulkiness may shift selectivity toward other kinase families (e.g., CDKs or Aurora kinases).

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 1421521-93-8, features a unique structure that combines a pyrazole ring, a pyrimidine ring, and a naphthamide moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups, making it a versatile candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key enzymes involved in cancer cell proliferation, including BRAF(V600E) and EGFR, which are critical targets in various cancer therapies. Studies have demonstrated that derivatives of pyrazole compounds can effectively inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, including antibiotic-resistant pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies suggest that this compound can disrupt bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are often elevated in chronic inflammatory conditions .

The precise mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may bind to certain receptors or enzymes, altering their activity and leading to downstream biological effects. For instance, the inhibition of BRAF(V600E) has been linked to decreased cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole or pyrimidine rings can significantly affect potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or improve binding affinity can lead to more effective therapeutic agents .

Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The compound was found to inhibit cell growth in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria using disk diffusion methods. Results showed that the compound exhibited zones of inhibition comparable to traditional antibiotics, suggesting potential as an alternative treatment for resistant infections.

Data Table: Biological Activities Summary

Q & A

Q. How can researchers address low yields in large-scale synthesis?

- Optimization Strategies :

- Catalysis : Use Pd/Cu-based catalysts for Suzuki-Miyaura coupling steps.

- Flow Chemistry : Improve reaction efficiency and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.